molecular formula C9H19NO3 B13349927 (3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol

(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol

Cat. No.: B13349927
M. Wt: 189.25 g/mol
InChI Key: KUJJKXOVZKTMBB-RKDXNWHRSA-N
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Description

(3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both hydroxyl and amino functional groups, allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.

    Functional Group Introduction: The hydroxyl and amino groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the correct regio- and stereochemistry.

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: Both the hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield a primary amine.

Scientific Research Applications

(3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.

    Biology: Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-((5-Hydroxyhexyl)amino)tetrahydrofuran-3-ol: Similar structure but with a longer alkyl chain.

    (3S,4R)-4-((5-Hydroxybutyl)amino)tetrahydrofuran-3-ol: Similar structure but with a shorter alkyl chain.

Uniqueness

The unique combination of hydroxyl and amino groups in (3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(3S,4R)-4-(5-hydroxypentylamino)oxolan-3-ol

InChI

InChI=1S/C9H19NO3/c11-5-3-1-2-4-10-8-6-13-7-9(8)12/h8-12H,1-7H2/t8-,9-/m1/s1

InChI Key

KUJJKXOVZKTMBB-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCCCCCO

Canonical SMILES

C1C(C(CO1)O)NCCCCCO

Origin of Product

United States

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